Quinolinol, chloro-

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline ring system, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comnih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds and its ability to interact with a wide array of biological targets. bohrium.comfrontiersin.org The versatility of the quinoline moiety allows for functionalization at various positions, enabling the synthesis of derivatives with a broad spectrum of biological activities. frontiersin.org

Quinoline and its derivatives are central to the development of drugs for numerous diseases. benthamdirect.comnih.gov The scaffold is a key component in compounds demonstrating anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties, among others. bohrium.comnih.govbenthamdirect.com This wide range of applications underscores the structural importance of the quinoline nucleus in the design and discovery of novel therapeutic agents. nih.gov Its ability to form the structural basis for drugs targeting everything from bacterial infections to cancer makes it an attractive and enduring focus for chemical and pharmaceutical research. benthamdirect.com

Role of Halogenation, Specifically Chloro-Substitution, in Modulating Compound Activity and Selectivity

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental strategy in drug design. Among the halogens, chlorine holds a prominent position, with over 250 chlorine-containing drugs approved by the FDA. nih.gov The substitution of a hydrogen atom with a chlorine atom can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. chemrxiv.orgnih.govacs.org

The introduction of a chloro-substituent can lead to remarkable improvements in a compound's potency and selectivity. chemrxiv.org This phenomenon, sometimes termed the "magic chloro" effect, arises from chlorine's ability to act as a bioisostere for other groups, participate in halogen bonding, and modify the electronic properties of the aromatic ring to which it is attached. nih.govchemrxiv.org Chlorine's intermediate size and its stable bond with carbon allow for its incorporation into diverse heterocyclic structures, enhancing their pharmacological profiles. nih.gov By strategically placing chlorine atoms on a scaffold like quinolinol, researchers can fine-tune the molecule's interaction with its biological target, potentially increasing efficacy and altering its pharmacokinetic properties. nih.gov

Overview of Research Trajectories for Quinolinol, Chloro- Derivatives

Research into chloro-substituted quinolinols, particularly derivatives of 8-hydroxyquinoline (B1678124) (a common quinolinol), is driven by the goal of creating new therapeutic agents with enhanced or novel activities. The synthesis of these compounds involves the chlorination of the quinoline ring, a process that augments the biological potency of the parent molecule. innospk.com

A significant trajectory in this research area is the exploration of their antimicrobial and anticancer activities. For instance, 5-Chloro-8-hydroxyquinoline (B194070), also known as Cloxiquine, has demonstrated notable efficacy as an antibacterial, antifungal, and antituberculosis agent. innospk.comnih.govchemsrc.com Studies have shown its potent activity against numerous clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

In the realm of oncology, chloro-substitution has been shown to be critical for high anticancer activity in certain quinolinol derivatives. nih.gov Research has indicated that derivatives with chloro-substitutions on associated phenyl rings can exhibit significant cytotoxicity against various human cancer cell lines. nih.gov The ability of the 8-hydroxyquinoline scaffold to chelate metal ions is often linked to its antiproliferative activity, a property that can be modulated by substituents like chlorine. frontiersin.org The primary research pathways for these compounds involve synthesizing novel derivatives, evaluating their in vitro activity against various cell lines and pathogens, and exploring their mechanisms of action. nih.govnih.govresearchgate.net

Interactive Data Table: Biological Activity of Chloro-Substituted Quinolinol Derivatives

| Compound Name/Derivative | Biological Activity Investigated | Key Findings |

| 5-Chloro-8-hydroxyquinoline (Cloxiquine) | Antituberculosis | Exhibited good activity against 150 clinical isolates of Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 µg/ml. nih.gov |

| 5-Chloro-8-hydroxyquinoline (Cloxiquine) | Antibacterial, Antifungal | Known to be an effective antibacterial and antifungal agent. innospk.comchemsrc.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Antifungal | Demonstrated good efficacy against fungal pathogens P. chlamydospora and P. aleophilum. mdpi.com |

| 8-Hydroxyquinoline derivative with o-chloro substitution on phenyl ring | Anticancer | Showed the most potent activity against the A-549 human lung carcinoma cell line with an IC50 value of 5.6 µM. nih.gov |

| 8-Hydroxyquinoline derivatives with 3,4-Cl and 3,4,5-Cl substitutions | Antiviral (H5N1) | Exhibited high inhibition of H5N1 virus growth with low cytotoxicity. nih.gov |

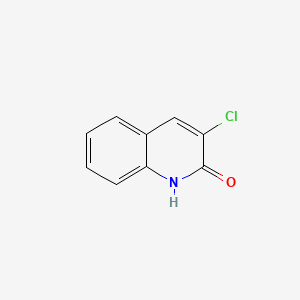

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKKFPGAZIINBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Chloro Quinolinols

Established Synthetic Routes for Quinolinol, Chloro- Core Structures

The foundational synthesis of the chloro-quinolinol core can be achieved through several established methods, often involving the cyclization of aniline (B41778) derivatives or the direct chlorination of a pre-existing quinolinol scaffold.

Classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to produce chloro-quinolinols by using appropriately substituted anilines as starting materials. nih.gov For instance, the Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. google.com If a chloro-substituted aniline is used, a chloroquinoline can be obtained.

Direct chlorination of 8-hydroxyquinoline (B1678124) is a common and direct route. google.comgoogle.com Various chlorinating agents can be employed, and the reaction conditions can be tuned to control the position of chlorination. For example, chlorination of 8-hydroxyquinoline in glacial acetic acid can yield 5,7-dichloro-8-hydroxy-quinoline. google.com Another method involves the use of hydrogen peroxide and hydrochloric acid to generate active chlorine for the chlorination of 8-hydroxyquinoline hydrochloride. guidechem.com Sulfuryl chloride has also been utilized for the chlorination of 8-hydroxyquinoline, although this can sometimes lead to lower yields and poor selectivity. google.com A patented method describes the production of 5,7-dichloro-8-hydroxy-quinoline by chlorinating a chloroform (B151607) solution of 8-hydroxy-quinoline with an excess of chlorine in the presence of iodine, achieving high yields. google.com

Another approach involves the synthesis from 4-chloro-o-nitrophenol and 4-chloro-o-aminophenol with glycerol and sulfuric acid. google.com This method builds the quinoline ring system with the chloro and hydroxyl groups already in place. A method for preparing 5-chloro-8-hydroxyquinoline (B194070) from 4-chloronitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid has also been disclosed. google.com

The synthesis of 2-chloro-8-hydroxyquinoline can be accomplished through a multi-step process starting from 8-hydroxyquinoline. This involves oxidation to 8-hydroxyquinoline-N-oxide, followed by reaction with acetic anhydride (B1165640) to give 8-acetoxy-2-hydroxyquinoline, which is then converted to 2-chloro-8-hydroxyquinoline using POCl3. bsu.edu

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 8-hydroxyquinoline | Chlorine, Glacial Acetic Acid | 5,7-dichloro-8-hydroxy-quinoline | - | google.com |

| 8-hydroxyquinoline | Sulfuryl chloride | 5-chloro-8-hydroxyquinoline | 49 | google.com |

| 8-hydroxyquinoline | Hydrochloric acid, Hydrogen peroxide | 5-chloro-8-hydroxyquinoline | 78.2 | google.com |

| 4-chloro o-aminophenol, 4-chloro o-nitrophenol, glycerol, sulfuric acid | - | 5-chloro-8-hydroxyquinoline | 59 | google.com |

| 8-hydroxyquinoline | 1. Oxidation 2. Acetic anhydride 3. POCl3 | 2-chloro-8-hydroxyquinoline | - | bsu.edu |

Derivatization Strategies for Functional Group Introduction at Various Positions

Once the chloro-quinolinol core is synthesized, further functionalization is often desired to modulate its properties. Derivatization strategies typically involve nucleophilic substitution of the chloro group or electrophilic substitution on the quinoline ring.

The chlorine atom on the quinoline ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution (SNAr). tandfonline.com This allows for the introduction of a wide array of functional groups. For example, 4,7-dichloroquinoline (B193633) can undergo selective nucleophilic substitution at the C4 position. tandfonline.com Reactions with amines, thiols, and other nucleophiles can lead to the formation of new C-N, C-S, and C-O bonds. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one can react with hydrazine, azide, and various amines to yield 4-substituted derivatives. mdpi.com

The hydroxyl group of chloro-quinolinols can also be a site for derivatization. For example, 2-chloro-8-hydroxyquinoline can be converted to 2-chloro-8-methoxyquinoline (B1587709) by reaction with methyl iodide and potassium carbonate. bsu.edu This O-methylation can be a crucial step in multi-step synthetic sequences. nih.gov

Furthermore, the quinoline ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating chloro group and the directing effect of the hydroxyl and nitrogen atoms must be considered. Nitration of 2-chloro-8-hydroxyquinoline can lead to the formation of 2-chloro-8-hydroxy-5,7-dinitroquinoline. bsu.edu

The introduction of functional groups can also be achieved through metal-mediated cross-coupling reactions. durham.ac.uk For instance, mixed lithium-magnesium reagents can be used to functionalize 7-chloroquinolines by reacting them with various electrophiles. durham.ac.uk

| Chloro-Quinolinol Derivative | Reagent | Functional Group Introduced | Position | Reference |

| 4,7-dichloroquinoline | 3-Amino-1,2,4-triazole | 4-amino-(1H-1,2,4-triazol-3-yl) | 4 | tandfonline.com |

| 4-chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-hydrazino | 4 | mdpi.com |

| 2-chloro-8-hydroxyquinoline | Methyl iodide, K2CO3 | 8-methoxy | 8 | bsu.edu |

| 2-chloro-8-hydroxyquinoline | Fuming HNO3, H2SO4 | 5,7-dinitro | 5, 7 | bsu.edu |

| 7-chloroquinoline (B30040) | TMPMgCl·LiCl, Electrophile | Various | - | durham.ac.uk |

Regioselectivity and Stereoselectivity in Chloro-Quinolinol Synthesis

Regioselectivity is a critical aspect of chloro-quinolinol synthesis, determining the specific position of the chloro substituent and other functional groups on the quinoline ring. The outcome of chlorination reactions on the 8-hydroxyquinoline scaffold is highly dependent on the reaction conditions and the chlorinating agent used. For instance, direct chlorination can lead to the formation of 5-chloro-, 7-chloro-, or 5,7-dichloro-8-hydroxyquinoline. google.comgoogle.com The use of specific catalysts or directing groups can enhance the selectivity for a particular isomer.

In nucleophilic aromatic substitution reactions on dichloroquinolines, such as 2,4-dichloroquinoline (B42001) or 4,7-dichloroquinoline, the regioselectivity is often predictable. tandfonline.comresearchgate.net The C4 position is generally more reactive towards nucleophiles than the C2 or C7 positions. tandfonline.com This differential reactivity allows for the selective functionalization of the C4 position while leaving the other chloro-substituent intact for further transformations. Highly regioselective reactions of substituted 2,4-dichloroquinolines with symmetrical 1,4-dihydropyridines have been achieved in the presence of a mild base. researchgate.net

Stereoselectivity becomes important when chiral centers are introduced into the chloro-quinolinol molecule. While the core quinolinol ring is planar, derivatization at various positions can create stereogenic centers. For example, the synthesis of optically active derivatives of 7-chloroquinoline has been reported through a two-step approach involving chiral auxiliaries or catalysts. durham.ac.uk The control of stereochemistry is paramount in the synthesis of bioactive molecules where only one enantiomer may exhibit the desired therapeutic effect.

Synthetic Approaches to Specific Chloro-Quinolinol Analogs (e.g., 5-Chloro-8-hydroxyquinolin-7-yl derivatives)

The synthesis of specific chloro-quinolinol analogs is often driven by their potential biological activity. For example, derivatives of 5-chloro-8-hydroxyquinoline are of significant interest.

One notable synthetic transformation involving the 7-position of 5-chloro-8-hydroxyquinoline is the Betti reaction. This multicomponent reaction involves the condensation of 5-chloro-8-hydroxyquinoline, an aldehyde, and an amine (or amide) to introduce a substituted aminomethyl group at the 7-position. For instance, the reaction of 5-chloro-8-hydroxyquinoline with benzamide (B126) and various aldehydes leads to the formation of N-((5-chloro-8-hydroxyquinolin-7-yl)(aryl)methyl)benzamides. rsc.org This reaction provides a straightforward method for creating a library of derivatives with diverse substituents at the 7-position.

Another approach for functionalizing the 7-position is through the Mannich reaction. A mixture of 5-chloro-8-hydroxyquinoline, an aldehyde (like 3-methyl-2-thiophenecarboxaldehyde), and a secondary amine (like pyrrolidine) in the presence of a base can yield the corresponding 7-substituted derivative. rsc.org

The synthesis of these specific analogs highlights the importance of developing regioselective methods to introduce functional groups at desired positions on the chloro-quinolinol scaffold. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

| Starting Material | Reagents | Product Type | Reference |

| 5-chloro-8-hydroxyquinoline | Aldehyde, Amide/Amine (Betti Reaction) | 7-((acylamino)(aryl)methyl) derivative | rsc.org |

| 5-chloro-8-hydroxyquinoline | Aldehyde, Secondary Amine (Mannich Reaction) | 7-((dialkylamino)methyl) derivative | rsc.org |

Structure Activity Relationship Sar Studies of Chloro Quinolinol Derivatives

Influence of Chloro-Substitution Position on Biological Activity Profiles

The location of the chlorine atom on the quinolinol ring is a critical determinant of biological function, influencing everything from enzyme inhibition to antimicrobial efficacy. Research has shown that even slight changes in the substitution pattern can lead to dramatic shifts in activity. The presence of chlorine on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in biological targets. researchgate.net

The position of the chloro-substituent significantly affects the ability of quinolinol derivatives to inhibit specific enzymes. For instance, in the context of matrix metalloproteinase (MMP) inhibition, derivatives with substituents at the C-7 position of the quinoline (B57606) moiety consistently show greater potency than those with substituents at C-5. nih.gov Similarly, for antimalarial 4-aminoquinolines like chloroquine (B1663885), the presence of a chloro group at the C-7 position is considered essential for optimal activity, which involves inhibiting the parasitic enzyme that detoxifies heme. youtube.comacs.org Replacing this electron-withdrawing group with an electron-donating group leads to a loss of activity. youtube.com

Computational studies on the inhibition of human angiotensin-converting enzyme-2 (hACE-2) by halogenated 8-hydroxyquinolines have provided further insight. By calculating binding energies, researchers found that different halogenation patterns lead to varied inhibitory strength. While Clioquinol (B1669181) (which contains a chlorine at C-5) showed strong binding, its derivative 5,7-Dichloro-8-hydroxyquinoline (CLCQ) exhibited a weaker binding affinity at the enzyme's exopeptidase site, indicating a complex relationship between the number and position of chloro-substituents and enzyme inhibition. nih.gov

| Compound Series | Chloro Position(s) | Target Enzyme | Finding | Reference |

| Quinolinol Derivatives | C-7 vs. C-5 | MMP-2/9 | C-7 substitution resulted in lower IC₅₀ values (higher potency) compared to C-5 substitution. | nih.gov |

| 4-Aminoquinolines | C-7 | Heme Polymerase (indirect) | The 7-chloro group is an essential electron-withdrawing feature for high antimalarial potency. | youtube.comacs.org |

| Halogenated 8-Hydroxyquinolines | 5,7-dichloro (CLCQ) | hACE-2 | CLCQ showed lower binding energy (−24.8 kcal/mol) compared to Clioquinol (−40.4 kcal/mol), indicating weaker inhibition. | nih.gov |

The anti-proliferative effects of chloro-quinolinols against cancer cell lines are also highly dependent on the chlorine's position. In one study, a series of 8-hydroxyquinoline (B1678124) derivatives were tested against multiple cancer cell lines, and the 6-chloro analogues were identified as the most active compounds. nih.gov In a separate investigation focusing on 7-chloroquinoline (B30040) derivatives, compounds demonstrated significant antitumor effects on HCT-116 (colon carcinoma) and HeLa (cervical cancer) cell lines, with IC₅₀ values in the micromolar range. tandfonline.com For example, derivative 3 in that study, a 7-chloroquinoline, showed an IC₅₀ of 23.39 µM against HCT-116 cells. tandfonline.com This highlights how different positional isomers can exhibit varying levels of cytotoxicity against different cancer types.

| Cell Line | Compound Series | Chloro Position | IC₅₀ (µM) | Finding | Reference |

| MCF-7, HCT 116, HepG2, A549 | 8-Hydroxyquinoline analogues | C-6 | 0.9–38.2 (mg/mL) | 6-chloroanalogues were found to be the most potent in the series. | nih.gov |

| HCT-116 (Colon Carcinoma) | 7-Chloroquinoline derivatives | C-7 | 21.41 - 27.26 | Derivatives showed pronounced antitumor effects. | tandfonline.com |

| HeLa (Cervical Cancer) | 7-Chloroquinoline derivatives | C-7 | 21.41 - 51.67 | Derivatives showed mild to moderate activity. | tandfonline.com |

In the realm of antimicrobial activity, the position and number of chlorine atoms on the 8-hydroxyquinoline scaffold are critical. Studies have demonstrated that dihalogenated derivatives, such as 5,7-dichloro-8-hydroxyquinoline, exert highly potent antimicrobial activity. researchgate.net Quantitative structure-activity relationship (QSAR) studies suggest that a chloro- group at the C-5 position is particularly effective. bepls.com This substitution provides a lipophilic characteristic that is believed to be crucial for interacting with the lipophilic sites of action within the fungal or bacterial cell. bepls.com The antifungal activity of 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) against various fungal species further underscores the importance of halogenation at the C-5 and C-7 positions for potent antifungal effects. mdpi.com

Role of Ancillary Substituents in Conjunction with Chloro-Groups on Activity

The biological activity of chloro-quinolinol derivatives is not solely dictated by the chlorine atom but is often the result of synergistic or antagonistic effects with other substituents on the molecule.

For example, the presence of methoxy (B1213986) (-OCH₃) groups alongside a chloro-substituent has been shown to enhance biological effects. In a series of 7-chloroquinoline derivatives, compounds that also possessed two methoxy groups on the quinoline moiety showed significant antimalarial activity. tandfonline.com This suggests that the electron-donating nature of the methoxy groups may complement the electron-withdrawing properties of the chlorine, leading to improved potency.

The interplay between different halogens on the same quinolinol core also modulates activity. A computational study comparing 5,7-dichloro-8-hydroxyquinoline (CLCQ) with 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ) found that CLBQ had a stronger binding affinity to the hACE-2 enzyme (−34.5 kcal/mol) than CLCQ (−24.8 kcal/mol). nih.gov This indicates that even when a chloro-group is present at the C-5 position, the nature of the substituent at C-7 (bromo vs. chloro) can fine-tune the inhibitory potential. Furthermore, research on antiviral agents has shown that di- and tri-substituted derivatives containing combinations like 3,4-dichloro or 3-chloro-2-fluoro exhibit higher inhibition of viral growth compared to mono-substituted compounds, demonstrating a cumulative effect of multiple halogen substituents. nih.gov

Identification of Critical Pharmacophoric Elements within Chloro-Quinolinol Frameworks

A pharmacophore is the specific three-dimensional arrangement of molecular features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For chloro-quinolinol derivatives, SAR studies have helped to identify these critical elements.

In the case of antimalarial 4-aminoquinolines, the pharmacophore is well-defined. It consists of three key components:

The 4-aminoquinoline (B48711) nucleus: This part of the molecule is responsible for complexing with ferriprotoporphyrin IX, the target within the parasite. acs.org

The 7-chloro group: This specific electron-withdrawing group is a strict requirement for the subsequent inhibition of β-hematin formation, a crucial step in the parasite's detoxification pathway. acs.org

A basic amino side chain: This chain is essential for the drug to accumulate in the acidic food vacuole of the parasite, where the target is located. acs.org

For antimicrobial 8-hydroxyquinolines, the pharmacophoric model includes the chelating 8-hydroxy group and the planar aromatic ring system. The addition of a chlorine atom, particularly at the C-5 position, introduces a critical lipophilic feature. bepls.com This feature is thought to enhance the molecule's ability to penetrate microbial cell membranes and interact with its intracellular targets, thus contributing significantly to its antibacterial and antifungal potency. bepls.com

Molecular Mechanisms of Action of Chloro Quinolinol Derivatives

Enzyme Modulation and Inhibition Pathways

The enzymatic machinery of the cell is a primary target for chloro-quinolinol derivatives. These compounds have been shown to modulate the activity of specific enzymes, particularly those involved in protein ubiquitination, a critical process for protein degradation and cellular regulation.

MDM2-MDM4 E3 Ligase Inhibition by Chloro-Quinolinol Analogs

A key area of investigation has been the inhibitory effect of chloro-quinolinol analogs on the Murine Double Minute 2 (MDM2) and Murine Double Minute 4 (MDM4) E3 ligase complex. nih.govnih.gov MDM2 and MDM4 are crucial negative regulators of the p53 tumor suppressor protein. nih.govmdpi.com The heterodimerization of their RING domains forms a functional E3 ubiquitin ligase that targets p53 for proteasomal degradation. nih.govmdpi.com

Structure-activity relationship (SAR) studies have identified that the hydroxyl and chloro groups on the quinoline (B57606) ring, along with a benzoic acid moiety, are critical structural elements for the inhibitory effects of these compounds on the MDM2-MDM4 E3 ligase in vitro. nih.gov By inhibiting this E3 ligase activity, chloro-quinolinol analogs can prevent the degradation of p53, leading to its accumulation and the subsequent activation of p53-dependent pathways, such as apoptosis in cancer cells. nih.gov

Investigation of Inhibitory Effects on Other Ubiquitin Ligases

While the primary focus has been on the MDM2-MDM4 complex, the broader effects of chloro-quinolinol derivatives on other ubiquitin ligases remain an area of active research. The specificity of these compounds is a critical factor in their therapeutic potential, as off-target inhibition of other E3 ligases could lead to unintended cellular consequences. Further investigations are necessary to fully characterize the selectivity profile of chloro-quinolinol analogs against the vast landscape of ubiquitin ligases in the human proteome.

Protein-Ligand Interactions and Targeted Protein Degradation

Beyond enzymatic inhibition, chloro-quinolinol derivatives engage in direct interactions with target proteins, leading to their degradation. This mechanism of action represents a novel and potent strategy for eliminating disease-causing proteins.

Ligand Binding Studies with MDM2 and MDM4 Proteins

The interaction between chloro-quinolinol derivatives and the MDM2 and MDM4 proteins has been a subject of detailed study. These small molecules are designed to bind to specific pockets on the MDM2/MDM4 proteins, thereby disrupting their function. nih.gov The binding affinity and specificity are crucial determinants of their efficacy. For instance, some stapled peptides modified with a 6-chloro-tryptophan have shown significantly increased binding affinity for MDM2. nih.gov However, this modification can sometimes lead to reduced binding to MDM4, highlighting the subtle structural differences between these two paralogs that can be exploited for selective targeting. nih.gov

Induction of MDM4 and FTH1 Protein Degradation in Cellular Contexts

A significant finding has been the ability of certain chloro-quinolinol derivatives, such as MMRi71, to induce the degradation of both MDM4 and Ferritin Heavy Chain 1 (FTH1) in cellular environments. nih.govnih.gov This dual-targeting capability is particularly noteworthy. The degradation of MDM4, a key inhibitor of p53, can lead to p53 activation. nih.gov Simultaneously, the degradation of FTH1, a protein involved in iron storage and metabolism, can contribute to p53-independent apoptosis, particularly in leukemia cells. nih.govnih.gov

The mechanism of degradation appears to be distinct for each protein. MMRi71 induces MDM2-dependent proteasomal degradation of MDM4, while promoting the lysosome-dependent degradation of FTH1. nih.gov This dual-degradation pathway underscores the multifaceted molecular impact of these compounds.

Cellular Pathway Perturbations and Signaling Modulation

The enzymatic and protein degradation effects of chloro-quinolinol derivatives culminate in significant perturbations of cellular pathways and modulation of signaling networks. By targeting central regulatory nodes like the MDM2-MDM4-p53 axis, these compounds can trigger widespread cellular responses.

Modulation of p53-Dependent and p53-Independent Cellular Responses

The tumor suppressor protein p53 plays a crucial role in orchestrating cellular responses to stress, including DNA damage and oncogenic stress, by inducing cell cycle arrest, apoptosis, or senescence. plos.org Chloro-quinolinol derivatives, such as chloroquine (B1663885), have been shown to modulate these pathways. In glioma cells, chloroquine can cause a sustained stabilization of the p53 protein and activate its transcriptional response. nih.gov This activation of the p53 pathway is a key element in how these compounds suppress cell growth. nih.gov

The cellular response to certain stressors can also occur independently of p53. researchgate.netmdpi.com Research indicates that while the apoptotic response to chloroquine is diminished when wild-type p53 is inhibited, chloro-quinolinols may also inhibit cancer cell growth through p53-independent mechanisms. nih.gov This dual-action potential makes them a subject of interest in cancer research, as many human cancers exhibit mutated or non-functional p53. plos.orgmdpi.com

Induction of Apoptosis Mechanisms in Target Cells

Apoptosis, or programmed cell death, is a primary mechanism through which chemotherapeutic agents eliminate cancer cells. Chloro-quinolinol derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines.

One of the key findings is that the induction of apoptosis by compounds like chloroquine is causally linked to the activation of the p53 pathway. nih.gov When the function of p53 is knocked down in glioblastoma cells, the apoptotic response to chloroquine is significantly impaired. nih.gov

Further studies with 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives have shown significant induction of apoptosis in breast cancer cells. nih.gov One derivative, in particular, QTCA-1, was highly effective against triple-negative breast cancer cells (MDA-MB-231), inducing apoptosis in 80.4% of cells, compared to only 16.8% in hormonal-dependent cells (MCF-7). nih.gov This suggests a selective activity of certain chloro-quinoline derivatives towards specific, often more aggressive, cancer cell types. nih.gov

| Chloro-Quinolinol Derivative | Target Cell Line | Key Apoptotic Finding | Source |

|---|---|---|---|

| Chloroquine | Human Glioma Cells | Apoptosis induction is significantly impaired by siRNA-mediated downregulation of p53. | nih.gov |

| QTCA-1 (7-chloroquinoline derivative) | MDA-MB-231 (Triple Negative Breast Cancer) | Induced apoptosis in 80.4% of cells. | nih.gov |

| QTCA-1 (7-chloroquinoline derivative) | MCF-7 (Hormonal-Dependent Breast Cancer) | Induced apoptosis in 16.8% of cells. | nih.gov |

Investigations into DNA Damage Induction and Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, including DNA, proteins, and lipids. nih.govmdpi.com The generation of ROS is a known mechanism of action for many anticancer agents. mdpi.com

Quinone structures, related to quinolinols, are recognized for their ability to generate ROS. mdpi.com This process can lead to irreparable DNA damage, such as oxidized nucleoside bases and strand breaks, which in turn can trigger cell-cycle arrest and apoptosis. mdpi.commdpi.com DNA damage itself has been shown to induce a further increase in intracellular ROS levels, creating a feedback loop that amplifies the cellular stress response. nih.govnih.gov

While direct studies detailing ROS generation specifically by chloro-quinolinol are limited in the provided context, the known behavior of related quinone and quinoline compounds suggests this is a plausible mechanism. mdpi.com The damage to DNA by ROS can activate stress-response pathways, including the p53 pathway, which is a known target of chloro-quinolinol derivatives. nih.govnih.gov

Antifungal Mechanistic Insights of Chloro-Quinolinols

Chloro-substituted 8-quinolinols have been studied for their antifungal properties, with research indicating that their mechanisms of action are complex and influenced by the specific molecular geometry.

Steric Factors Influencing Fungitoxic Mechanism

The position and size of halogen substituents on the 8-quinolinol ring play a critical role in determining the antifungal site of action. This is attributed to steric factors—how the shape of the molecule affects its ability to interact with cellular targets. fordham.edu

Research comparing different halogenated analogues of 8-quinolinol revealed that the mechanisms of 5-chloro- and 7-chloro-8-quinolinol are different from each other and also different from the parent 8-quinolinol compound. fordham.edunih.gov This was demonstrated in studies where the toxicity of 8-quinolinol could be reversed by the amino acid L-cysteine, but cysteine offered no protection against the chloro-analogues. nih.gov Furthermore, when mixtures of 5- and 7-chloro-8-quinolinols were tested against fungi, they exhibited a synergistic effect, suggesting they act on different cellular sites. fordham.edu In contrast, mixtures of 8-quinolinol and its fluoro-analogues (which are sterically similar to hydrogen) showed only an additive effect, implying a common mechanism. nih.gov

| Compound/Mixture | Interaction with Cysteine | Effect of Mixture | Inferred Mechanism | Source |

|---|---|---|---|---|

| 8-Quinolinol | Toxicity reversed | N/A | Distinct from chloro-analogues | nih.gov |

| 5-Chloro-8-quinolinol | Toxicity not reversed | Synergistic with 7-chloro analogue | Unique site of action | fordham.edunih.gov |

| 7-Chloro-8-quinolinol | Toxicity not reversed | Synergistic with 5-chloro analogue | Unique site of action | fordham.edunih.gov |

| Mixture of 8-Quinolinol and Fluoro-analogues | Toxicity reversed | Additive | Common site of action | nih.gov |

Identification of Fungal Cellular Targets and Sites of Action

Identifying the precise cellular targets is crucial to understanding the antifungal action of chloro-quinolinols. Most available fungicides act on essential fungal processes such as cell wall synthesis, sterol biosynthesis, or respiration. researchgate.net

Studies on clioquinol (B1669181), a derivative containing both chlorine and iodine, suggest that it can target the fungal cell wall. nih.gov This was observed in sorbitol protection assays, where the presence of sorbitol (which stabilizes the cell wall) increased the minimum inhibitory concentration (MIC) of clioquinol against Candida species. nih.gov Clioquinol was also found to inhibit the formation of pseudohyphae in C. albicans, a key virulence factor. nih.gov

Coordination Chemistry and Metal Complexes of Chloro Quinolinols

Synthesis and Characterization of Chloro-Quinolinol Metal Chelates

The synthesis of metal chelates involving chloro-quinolinol ligands is typically achieved through the reaction of a chloro-quinolinol derivative with a metal salt in a suitable solvent. For instance, transition metal chelates of derivatives like 5-chloromethyl-8-quinolinol have been prepared with various divalent and trivalent metal ions such as Cu²⁺, Ni²⁺, Co³⁺, Mn²⁺, and Zn²⁺. sphinxsai.comijsrst.com The synthesis often involves a simple, one-pot reaction where the ligand and the metal salt are mixed in a specific molar ratio, sometimes in the presence of a base like sodium bicarbonate to facilitate deprotonation of the hydroxyl group. sphinxsai.comresearchgate.net

The resulting metal chelates are typically colored, solid materials that are stable at room temperature. acs.org Their solubility varies depending on the specific ligand and metal ion, but they are often soluble in organic solvents like DMSO, DMF, methanol, and chloroform (B151607), and insoluble in water. acs.org

Characterization of these complexes is carried out using a suite of analytical and spectroscopic techniques to confirm their structure and stoichiometry. Elemental analysis is fundamental in determining the empirical formula and the metal-to-ligand ratio. sphinxsai.comijsrst.com Molar conductivity measurements in solution can indicate whether the complexes are electrolytic or non-electrolytic in nature. acs.org

Table 1: Common Techniques for Characterization of Chloro-Quinolinol Metal Chelates

| Technique | Purpose |

|---|---|

| Elemental Analysis | Determines the percentage composition of C, H, N, and metal, confirming the empirical formula. |

| Molar Conductivity | Measures the electrolytic nature of the complex in solution. |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, providing insight into the geometry and oxidation state of the central metal ion. sphinxsai.comijsrst.com |

| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and the presence of coordinated solvent molecules. acs.org |

Ligand Binding Properties and Coordination Modes of the Chloro-Quinoline Moiety

Chloro-quinolinol derivatives, particularly those with a hydroxyl group at the 8-position like 5-chloro-8-hydroxyquinoline (B194070), primarily function as bidentate ligands. scirp.org Coordination with a metal ion occurs through two key sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. scirp.org This dual coordination forms a stable five-membered chelate ring, a common feature in the coordination chemistry of 8-hydroxyquinoline (B1678124) and its derivatives. scirp.orglibretexts.org

The interaction between the metal and the ligand is a classic example of a Lewis acid-base reaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the ligand's nitrogen and oxygen atoms act as Lewis bases (electron pair donors). libretexts.org The resulting metal-ligand bonds are strong and directional. libretexts.org

The chloro-substituent on the quinoline ring can influence the ligand's electronic properties. As an electron-withdrawing group, it can affect the basicity of the donor atoms and, consequently, the stability and reactivity of the resulting metal complex. The position of the chloro group is crucial in determining its electronic influence.

While the bidentate N,O-coordination is the most common mode, other coordination behaviors are possible depending on the specific derivative and the metal ion. For example, in some cases, the quinoline moiety can be part of a larger, polydentate ligand structure, leading to more complex coordination geometries. nih.gov The geometry of the final complex, which can range from square planar and tetrahedral to octahedral, is dictated by the coordination number of the metal ion and the stoichiometry of the complex. scirp.orglibretexts.org

Spectroscopic Investigations of Chloro-Quinolinol Metal Complexes

Spectroscopic methods are indispensable for elucidating the structure of chloro-quinolinol metal complexes and understanding the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key spectral changes observed upon complexation include:

O-H Stretching: The broad band corresponding to the hydroxyl group (-OH) of the free ligand, typically seen around 3500 cm⁻¹, disappears or shifts significantly upon chelation, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. sphinxsai.com

C=N Stretching: The vibration of the quinoline ring's C=N bond often shifts to a different frequency upon coordination of the nitrogen atom to the metal center.

New Bands: The appearance of new bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed M-O and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the protons and carbon atoms of the quinoline ring are altered. acs.org

¹H NMR: Protons near the coordination sites (e.g., in positions 2 and 8) often show significant downfield or upfield shifts due to the influence of the metal ion. sigmaaldrich.com The disappearance of the hydroxyl proton signal is another confirmation of chelation. acs.org

¹³C NMR: The carbon atoms directly involved in bonding (C-O and C-N) and their neighbors experience noticeable shifts in their resonance frequencies, providing further evidence of the coordination mode. sigmaaldrich.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of chloro-quinolinol complexes provide information about the electronic transitions within the molecule. The absorption bands observed are typically assigned to:

Intraligand Transitions (π→π and n→π):** These transitions occur within the electronic system of the quinoline ligand and are often observed in the ultraviolet region. scirp.orgresearchgate.net

Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the movement of an electron between the ligand and the metal orbitals. They are highly dependent on the nature of the metal and the ligand and often appear in the visible region, contributing to the color of the complexes. researchgate.net

Table 2: Summary of Spectroscopic Data for Chloro-Quinolinol Complexes

| Spectroscopic Technique | Key Observational Changes Upon Complexation | Information Gained |

|---|---|---|

| IR Spectroscopy | Disappearance/shift of -OH band; Shift in C=N band; Appearance of new M-O and M-N bands. sphinxsai.comscirp.org | Confirmation of deprotonation and coordination through O and N atoms. |

| NMR Spectroscopy | Shifts in ¹H and ¹³C signals, especially for nuclei near the coordination sites; Disappearance of -OH proton signal. acs.orgsigmaaldrich.com | Elucidation of the binding mode in solution for diamagnetic complexes. |

| UV-Vis Spectroscopy | Shifts in intraligand transition bands; Appearance of new charge-transfer (CT) bands. scirp.orgresearchgate.net | Information on the electronic structure and metal-ligand interactions. |

Potential for Chloro-Quinolinol-Based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs, such as high porosity, large surface area, and thermal stability, make them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The structural and coordination characteristics of chloro-quinolinol ligands make them attractive candidates for the construction of novel MOFs. The ability of the quinolinol moiety to act as a rigid and predictable bridging ligand between metal centers is a key requirement for forming stable, porous frameworks. researchgate.net

The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the chloro-quinolinol ligand and a suitable metal salt are heated in a high-boiling-point solvent. youtube.com The choice of metal ion is critical, as its coordination geometry will dictate the topology and dimensionality of the resulting framework. researchgate.net

Potential advantages of using chloro-quinolinol in MOFs include:

Functional Pores: The chloro- and nitrogen-containing quinoline ring would line the pores of the MOF, introducing specific chemical functionalities. These functional sites could enhance selectivity in adsorption processes or act as active sites for catalysis.

Catalytic Activity: MOFs containing accessible Lewis acidic metal sites and basic nitrogen sites from the quinoline ligand could function as multifunctional heterogeneous catalysts. For example, copper-based MOFs have been shown to be effective in promoting reactions like C-H activation and the synthesis of quinolines. nih.gov

While the development of chloro-quinolinol-based MOFs is an emerging area, the rich coordination chemistry of these ligands and the established principles of MOF design suggest significant potential for creating new functional materials. researchgate.netmdpi.com

Advanced Computational and Theoretical Chemistry Studies of Chloro Quinolinols

Molecular Docking Simulations for Target Prediction and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. It is widely employed to identify potential biological targets for drug candidates and to estimate their binding affinities. Studies involving chloro-quinolinols have utilized molecular docking to explore their interactions with various protein targets, providing insights into their potential therapeutic mechanisms.

For instance, 7-chloro-4-hydroxyquinoline (B73993) has been computationally docked against the ACE2 enzyme, revealing a favorable binding score that suggests good affinity frontiersin.org. Similarly, various analogues of chloroquine (B1663885) and hydroxychloroquine, which share structural similarities with chloro-quinolinols, have been docked against SARS-CoV-2 targets, with several analogues exhibiting higher binding affinities than the parent compounds, with scores reaching up to -6.0 kcal/mol fortunejournals.com. Cloxyquin (5-chloro-8-hydroxyquinoline) has been studied for its interaction with Bovine Serum Albumin (BSA), where molecular docking simulations identified its preferential binding to the fatty acid binding site 5 (FA5) of BSA, driven by hydrophobic interactions with specific amino acid residues like Phe550, Leu531, and Leu574, as well as π-π interactions and hydrogen bonding with Phe506 mdpi.comnih.govresearchgate.net. Other quinoline (B57606) derivatives have shown significant binding energies against targets like p-glycoprotein (e.g., compound 17 with -9.22 kcal/mol) and bacterial protein targets (ranging from -2.17 to -8.45 kcal/mol) nih.govresearchgate.net. Quinolinesulfonamide-triazole hybrids, structurally related, have also demonstrated strong binding affinities to targets like ROCK1, with compound 9b achieving a binding energy of -10.4 kcal/mol mdpi.com.

Table 6.1: Summary of Molecular Docking Studies on Chloro-Quinolinols and Related Compounds

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions / Binding Site | Reference |

| 7-chloro-4-hydroxyquinoline | ACE2 | Not specified | Not specified | frontiersin.org |

| H-368, H-372, H-156 (CQ/HCQ analogues) | SARS-CoV-2 target | -6.0, -6.0, -5.9 | Not specified | fortunejournals.com |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Bovine Serum Albumin (BSA) | Not specified | FA5 site, Phe550, Leu531, Leu574, Phe506 (hydrophobic, π-π, H-bond) | mdpi.comnih.govresearchgate.net |

| Compound 17 (quinoline derivative) | p-glycoprotein (6C0V) | -9.22 | Not specified | nih.gov |

| Compound 9b (quinolinesulfonamide-triazole hybrid) | ROCK1 (2ESM) | -10.4 | Not specified | mdpi.com |

| Selected Hydroxyquinoline derivatives | Bacterial protein targets | -2.17 to -8.45 | Not specified | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are vital for understanding the electronic structure, molecular geometry, and intrinsic reactivity of chemical compounds. These calculations provide insights into properties such as electron distribution, molecular orbitals (HOMO-LUMO), electrostatic potential (MEP), and reaction mechanisms.

Studies on by-products of chlorquinaldol (B839), such as 5-chloro-8-hydroxyquinaldine, have involved calculating molecular, topological, and conformational characteristics using software like Spartan 14. These calculations also extended to predicting NMR and IR spectra, aiding in structural elucidation researchgate.net. For various hydroxyquinolines, DFT calculations have been utilized to determine molecular orbitals, with the calculated HOMO and LUMO energies correlating with their observed redox behavior researchgate.net. Specifically, 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogues have undergone DFT calculations using methods like B3LYP/6-311G. These studies focused on geometry optimization, vibrational frequency analysis, molecular electrostatic potential (MEP) mapping, and the identification of HOMO-LUMO frontier orbitals to pinpoint chemically active sites responsible for reactivity. The calculated geometries showed good agreement with experimental X-ray diffraction (XRD) data researchgate.net. Similarly, 1-chloroisoquinoline (B32320) has been analyzed using ab initio HF and DFT/B3LYP methods to investigate its vibrational properties, molecular geometry, electronic structure, and chemical reactivity through Fukui functions researchgate.net. Furthermore, DFT calculations have been employed to investigate the reactive properties of 5-chloro-8-hydroxy quinoline dntb.gov.ua.

Table 6.2: Summary of Quantum Chemical Calculation Studies on Chloro-Quinolinols and Related Compounds

| Compound/Derivative | Method Used | Key Properties Calculated | Findings / Relevance | Reference |

| Chlorquinaldol by-products | Spartan 14 | Molecular, topological, conformational characteristics, QSAR, NMR, IR spectra | Structural elucidation and QSAR modeling | researchgate.net |

| Hydroxyquinolines | DFT | Molecular orbitals, HOMO/LUMO energies | Consistent with redox behavior | researchgate.net |

| 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one | DFT (B3LYP/6-311G) | Geometry optimization, vibrational frequencies, MEP, HOMO-LUMO frontier orbitals | Identified reactive sites; geometry agreed with XRD | researchgate.net |

| 1-Chloroisoquinoline | Ab initio HF, DFT/B3LYP (6-31+G(d,p)) | Vibrational analysis, geometry, electronic properties, Fukui functions | Determined chemical reactivity and site selectivity | researchgate.net |

| 5-chloro-8-hydroxy quinoline | DFT | Reactive properties | Investigated reactive properties | dntb.gov.ua |

Molecular Dynamics Simulations of Chloro-Quinolinol-Biomolecule Interactions

Molecular Dynamics (MD) simulations provide a temporal perspective on molecular interactions, allowing researchers to observe the dynamic behavior of a system over time. For chloro-quinolinols, MD simulations, often coupled with docking and biophysical techniques, help elucidate the detailed mechanisms of their interaction with biomolecules such as proteins and enzymes.

Studies on cloxyquin (5-chloro-8-hydroxyquinoline) interacting with Bovine Serum Albumin (BSA) have utilized MD simulations alongside fluorescence quenching and biophysical analyses. These investigations suggest that the interaction is primarily driven by hydrophobic forces, leading to a static quenching process and a moderate binding constant. The simulations indicate that cloxyquin binding can cause a slight enlargement of BSA's monomeric size without significantly increasing aggregate fractions mdpi.comnih.govresearchgate.net. In related studies, MD calculations have been employed to validate docking results for potential drug candidates, such as compound 9b interacting with ROCK1, by assessing the stability of the complex through Root Mean Square Deviation (RMSD) values mdpi.com. Furthermore, MD simulations have been used in conjunction with DFT calculations to investigate the reactive properties of 5-chloro-8-hydroxy quinoline dntb.gov.ua, and to evaluate the binding affinity of various hydroxyquinoline derivatives towards bacterial protein targets researchgate.net.

Table 6.3: Summary of Molecular Dynamics Simulation Studies on Chloro-Quinolinols and Related Compounds

| Compound/Derivative | Biomolecule Target | Simulation Method/Focus | Key Findings / Interactions | Reference |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Bovine Serum Albumin (BSA) | MD simulation, Biophysical analysis | Hydrophobic interaction as major driving force; slight enlargement of BSA monomeric size | mdpi.comnih.govresearchgate.net |

| Compound 9b (quinolinesulfonamide-triazole hybrid) | ROCK1 | MD calculations | Verified docking results; assessed complex stability via RMSD values | mdpi.com |

| 5-chloro-8-hydroxy quinoline | Not specified | Molecular dynamics simulations | Investigated reactive properties | dntb.gov.ua |

| Selected Hydroxyquinoline derivatives | Bacterial protein targets | Molecular dynamics simulation | Evaluated binding affinity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chloro-Quinolinol Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activity or physicochemical properties. By identifying key molecular descriptors that correlate with activity, QSAR models facilitate the design of novel compounds with enhanced efficacy and optimized properties.

QSAR studies have been applied to various chloro-quinolinol derivatives and related quinoline structures. For instance, QSAR has been performed on chlorquinaldol by-products to analyze their structural characteristics researchgate.net. In the development of quinoline derivatives as p-glycoprotein inhibitors, a Gradient Boosting-based CatBoost model achieved high predictive accuracy (R²=95%, RMSE=0.283) using a single descriptor nih.gov. General QSAR principles highlight the importance of descriptors such as molecular size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity, often employing machine learning algorithms like Support Vector Machines, Regression, Partial Least Squares, and Neural Networks sysrevpharm.org. QSAR has also been used to study halogenated 8-hydroxyquinoline-based anti-MRSA agents mdpi.comnih.gov. For diarylaniline analogues, a Multi-Nonlinear Regression (MNLR) model demonstrated a high correlation (Rtrain=0.925, R²train=0.857), with Artificial Neural Networks (ANN) offering even more effective predictions chemmethod.com. In studies of chlorinated alkanes, QSAR models relating to E(LUMO) were developed using descriptors like the number of chlorine atoms (NCl), achieving an R² of 0.956, with NCl being the most influential descriptor nih.gov. Furthermore, a Multi-Linear Regression (MLR) model for xanthone (B1684191) derivatives as anti-tuberculosis agents utilized electronic parameters, yielding statistics such as PRESS=2.11 and r²=0.730 nih.gov.

Table 6.4: Summary of Quantitative Structure-Activity Relationship (QSAR) Modeling Studies

| Compound Series / Class | Target Activity / Property | QSAR Model Type / Method | Key Descriptors / Features | Statistical Metrics (e.g., R², RMSE) | Reference |

| Chlorquinaldol by-products | Not specified | QSAR | Not specified | Not specified | researchgate.net |

| Hydroxyquinoline derivatives | Not specified | QSAR | Not specified | Not specified | researchgate.net |

| Quinolines (e.g., for p-glycoprotein inhibition) | p-glycoprotein inhibition | Gradient Boosting-based CatBoost | Single descriptor | R²=95%, RMSE=0.283 | nih.gov |

| Diarylaniline analogues | Anti-HIV-1 activity | MNLR, ANN | Physicochemical parameters | MNLR: Rtrain=0.925, R²train=0.857; ANN: R=0.916, R²=0.84 | chemmethod.com |

| Chlorinated alkanes | E(LUMO) | Multi-multivariate regression | Number of Chlorine (NCl), Number of Carbon (NC), EHOMO | R²=0.956 | nih.gov |

| Xanthone derivatives | Anti-tuberculosis activity (Log IC50) | MLR (Backward) | Electronic parameters (qC1, qC4, qC9) | PRESS=2.11, r²=0.730, SEE=0.3545, R=0.6827 | nih.gov |

Analytical and Spectroscopic Characterization Techniques for Chloro Quinolinols

Chromatographic Separation Methods for Chloro-Quinolinol Analogs (e.g., HPLC, GC)

Chromatographic techniques are fundamental in isolating and quantifying chloro-quinolinol compounds from complex mixtures, such as pharmaceutical formulations and biological samples. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for this purpose. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a widely adopted method for the analysis of halogenated 8-hydroxyquinoline (B1678124) derivatives. nih.gov This technique separates compounds based on their hydrophobicity. A common approach involves the use of a C18 or a phenyl-silica packed column. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov

For instance, one validated LC-MS/MS method for the quantification of 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14) utilized an ultra-high-performance liquid chromatography (UHPLC) system with a C18 column. nih.gov The separation was achieved using a gradient mobile phase of 0.1% formic acid in an acetonitrile/water mixture. nih.gov Another HPLC method developed for determining compounds like 5,7-dichloro-8-hydroxyquinoline uses a phenyl-silica column and a mobile phase containing acetonitrile, methanol, and water, with nickel chloride added to form metal complexes that can be detected by UV spectrophotometry at 273 nm. nih.gov

Below is a table summarizing typical HPLC conditions for chloro-quinolinol analysis:

| Parameter | Method 1: CLBQ14 Analysis nih.gov | Method 2: Halogenated 8-Hydroxyquinolines nih.gov | Method 3: Halquinol Components researchgate.net |

| Technique | UHPLC-MS/MS | HPLC-UV | HPLC |

| Column | Waters XTerra MS C18 (3.5 µm, 2.1 x 50 mm) | 10-micron phenyl-silica | Not specified |

| Mobile Phase | 0.1% formic acid in acetonitrile/water (gradient) | 0.001 M NiCl2 in acetonitrile-methanol-water (30:20:50) | Not specified |

| Detection | Mass Spectrometry (MRM, positive mode) | UV at 273 nm | Not specified |

| Retention Time | 1.31 min for CLBQ14 | Not specified | Not specified |

Gas Chromatography (GC):

Gas chromatography is another powerful technique for separating volatile chloro-quinolinol derivatives. researchgate.net GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of individual components in a mixture. mdpi.com The choice of the GC column is critical for achieving good resolution. For halogenated compounds, columns with stationary phases of varying polarity are employed. chromatographyonline.com A halogen-specific detector (XSD) can be particularly useful as it offers high selectivity towards halogenated compounds, resulting in clean chromatograms with minimal noise. nih.gov

Spectroscopic Identification and Quantification (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and quantification of chloro-quinolinols. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used for this purpose. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of chloro-quinolinol compounds. ismar.org Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. researchgate.neteurjchem.com The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, which is influenced by the position of the chloro-substituent and other functional groups on the quinoline (B57606) ring. epfl.chlibretexts.org

For example, in the characterization of (5-chloro-quinolin-8-yloxy) acetic acid, ¹H NMR spectra in CDCl₃ showed distinct signals for each proton on the quinoline ring. scirp.org The proton at position 2 (H₂) appeared as a doublet at 8.94 ppm, while the protons H₃, H₄, H₆, and H₇ appeared at 7.70, 8.47, 7.64, and 7.08 ppm, respectively. scirp.org Similarly, ¹³C NMR provided signals for each carbon atom, aiding in the complete structural assignment. scirp.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are also employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. ijpsdronline.commdpi.com

A summary of reported ¹H NMR chemical shifts for a chloro-quinolinol derivative is presented below:

| Proton | Chemical Shift (δ, ppm) scirp.org | Multiplicity scirp.org |

| H₂ | 8.94 | d |

| H₃ | 7.70 | dd |

| H₄ | 8.47 | d |

| H₆ | 7.64 | d |

| H₇ | 7.08 | d |

| O-CH₂ | 4.92 | s |

Mass Spectrometry (MS):

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of chloro-quinolinols. rsc.org When coupled with a chromatographic separation method (LC-MS or GC-MS), it allows for the quantification of these compounds even at very low concentrations. nih.govbohrium.com

The presence of chlorine is often easily identified in a mass spectrum due to its isotopic pattern. chemguide.co.uk Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.com This results in a characteristic M+2 peak in the mass spectrum, where the M+ peak corresponds to the molecule with ³⁵Cl and the M+2 peak corresponds to the molecule with ³⁷Cl. The intensity of the M+2 peak is about one-third of the M+ peak for a compound with a single chlorine atom. chemguide.co.ukyoutube.com

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern provides valuable structural information. For instance, in the LC-MS/MS analysis of CLBQ14, the transition of the protonated molecule [M+H]⁺ from m/z 257.919 to the fragment ion at m/z 151.005 was monitored for quantification. nih.gov

Luminescence Properties and Potential for Chemical Sensor Development

Quinoline and its derivatives, including chloro-quinolinols, are known for their luminescence properties. nih.gov These compounds can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. nih.gov The fluorescence characteristics, such as emission wavelength and quantum yield, are often sensitive to the local environment, including polarity, pH, and the presence of metal ions. nih.govrsc.org

This sensitivity makes chloro-quinolinol derivatives promising candidates for the development of chemical sensors. A chemical sensor is a device that converts chemical information into a measurable signal. In the case of a fluorescence-based sensor, the binding of a specific analyte (like a metal ion) to the chloro-quinolinol molecule can cause a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). nih.gov

Research has shown that organic chromophores like quinolines can act as "antennas" to absorb light and transfer the energy to a nearby lanthanide ion, such as Europium(III), sensitizing its luminescence. unca.edu This property is being explored for applications in biological imaging, as lanthanide luminescence has a long lifetime, which helps to reduce interference from natural autofluorescence in biological samples. unca.edu The design and synthesis of novel quinoline derivatives with tailored binding sites and fluorescent properties is an active area of research aimed at creating highly selective and sensitive sensors for various applications. nih.gov

Environmental Fate and Degradation Studies of Chloro Quinolinols

Photolytic Degradation Pathways and Byproducts

Photolytic degradation, driven by sunlight, is a significant pathway for the transformation of many organic pollutants in aquatic and atmospheric environments. For quinoline (B57606) and its derivatives, including chloro-quinolinols, direct photolysis or photocatalytic processes involving semiconductor materials like titanium dioxide (TiO₂) can lead to their breakdown.

Studies on the photocatalytic degradation of quinoline using TiO₂ have demonstrated significant removal efficiencies, often exceeding 90% under optimized conditions researchgate.netmdpi.com. These processes typically involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the quinoline molecule. Identified intermediates from quinoline degradation under photocatalytic conditions include compounds like 2-pyridinecarboxaldehyde (B72084) and 3-pyridinecarboxaldehyde, suggesting ring-opening and fragmentation pathways mdpi.com. The presence of a chlorine atom on the quinoline ring can influence these degradation pathways, potentially altering the rate and the nature of the byproducts formed. For instance, research on the photo-Fenton degradation of other chlorinated organic compounds has shown the formation of chlorinated transformation products, indicating that chlorination can influence the degradation process nih.gov.

The UV/H₂O₂ advanced oxidation process has also been shown to effectively degrade quinoline in aqueous solutions, following pseudo-first-order kinetics. The degradation rate is positively correlated with hydrogen peroxide concentration but negatively impacted by higher initial quinoline concentrations nih.gov. Furthermore, pH plays a critical role in photolytic degradation, influencing both the reaction kinetics and the types of byproducts generated nih.gov. While specific studies detailing the photolytic degradation pathways and byproducts of chloro-quinolinols are limited, it is understood that the chlorine substituent can affect the molecule's electronic properties and susceptibility to photochemical attack, potentially leading to dehalogenation or the formation of chlorinated intermediates.

Table 1: Photodegradation of Quinoline and Related Compounds

| Compound Class | Degradation Method | Degradation Efficiency (%) | Key Byproducts/Intermediates Identified | Conditions/Notes |

| Quinoline | TiO₂ Photocatalysis | >90% | 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, 5,8-quinolinedione | UV irradiation, optimized TiO₂ dosage, pH |

| Quinoline | UV/H₂O₂ | High | Various intermediates | Pseudo-first order kinetics, pH-dependent |

| Pyrimethanil (Chlorinated transformation products observed) | Photo-Fenton | Complete degradation of parent compound | Chlorinated transformation products (in saline conditions) | Saline conditions, Fe²⁺, H₂O₂ |

| Pharmaceuticals (General) | Photolysis | Variable | pH-dependent byproducts | pH influences rate and byproducts |

Bioremediation and Biodegradation Research

Bioremediation, utilizing the metabolic capabilities of microorganisms, offers a promising approach for the degradation of environmental pollutants. For quinoline and its derivatives, research has explored both natural attenuation and enhanced bioremediation strategies.

Studies have shown that various microorganisms possess the ability to degrade quinoline. For instance, bioaugmentation, which involves introducing specific microbial strains to a contaminated environment, has proven effective. The bacterium Burkholderia pickettii has been successfully used to enhance the biodegradation of quinoline in contaminated soil within slurry-phase reactors, with complete removal achieved within hours when combined with indigenous microbes besjournal.comnih.gov. This highlights the potential for synergistic interactions between introduced and native microbial communities.

The biodegradation of chlorinated organic compounds, in general, is a complex process that can occur through aerobic or anaerobic pathways researchgate.netnih.gov. Under anaerobic conditions, reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms, is a key mechanism for degrading chlorinated solvents askesa.commicrobe.comregenesis.com. While specific microbial consortia or pure cultures capable of efficiently degrading chloro-quinolinols are not extensively documented, the general principles of chlorinated aromatic compound biodegradation suggest that specialized microbial communities might exist or could be developed for this purpose. Research on other chlorinated compounds, such as chlorophenols, indicates that both aerobic and anaerobic microorganisms can play a role in their breakdown, often involving hydroxylation or dehalogenation steps researchgate.net.

Table 2: Bioremediation of Quinoline and Related Compounds

| Compound Class | Degradation Method/Microorganism | Removal Rate/Efficiency | Conditions/Notes |

| Quinoline | Bioaugmentation (Burkholderia pickettii) | Complete removal within hours | Slurry-phase reactor, soil matrix |

| Quinoline | Indigenous microbes + B. pickettii | Enhanced degradation | Synergistic effect observed |

| Chlorinated Solvents | Reductive Dechlorination (Anaerobic) | Variable | Requires electron donors, anoxic conditions |

| Chlorinated Compounds | Aerobic/Anaerobic pathways | Variable | Depends on specific compound and microbial community |

Environmental Monitoring Methodologies for Chloro-Quinolinol Residues

Accurate and sensitive analytical methods are essential for detecting and quantifying chloro-quinolinol residues in various environmental matrices such as water, soil, and sediment. Chromatographic techniques coupled with mass spectrometry are the most widely employed for this purpose, offering high selectivity and sensitivity.

High-performance liquid chromatography (HPLC) coupled with UV detection has been used for the analysis of quinoline besjournal.comnih.gov. However, for trace-level detection and confirmation, HPLC or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is preferred due to its superior sensitivity and specificity researchgate.netacs.orgnih.gov. These methods allow for the identification and quantification of specific chloro-quinolinol isomers or related compounds, even in complex environmental samples. Gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS) is also utilized for the comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants researchgate.net.

Sample preparation is a critical step in environmental analysis. Solid-phase extraction (SPE) is commonly used to pre-concentrate analytes from large volumes of water and to remove interfering matrix components, thereby improving the detection limits researchgate.netacs.orgeuropa.eu. The choice of SPE sorbent and elution solvent depends on the chemical properties of the target analytes. For regulatory compliance and risk assessment, validated analytical methods that meet specific detection limits (e.g., below the Predicted No-Effect Concentration, PNEC) are required europa.eu.

Table 3: Analytical Techniques for Quinolines/Quinolones in Environmental Samples

| Analyte Class | Sample Matrix | Analytical Technique | Sample Preparation | Typical Detection Limit | Notes |

| Quinolines/Quinolones | Water, Soil, Wastewater | HPLC-UV | None or simple extraction | µg/L to mg/L | Screening, less sensitive |

| Quinolones/Fluoroquinolones | Water, Soil, Wastewater | LC-MS/MS | SPE, LLE | ng/L to µg/L | High sensitivity and selectivity, confirmation |

| Chlorinated Aromatic/Heteroaromatic Pollutants | Soil, Water | GC-HR-TOF-MS | SPE, Solvent Extraction | Trace levels (ppt/ppb) | Comprehensive screening |

Emerging Research Areas and Future Perspectives for Chloro Quinolinols

Design and Synthesis of Novel Chloro-Quinolinol Scaffold Libraries

The creation of diverse libraries of chloro-quinolinol derivatives is pivotal for high-throughput screening and the discovery of new lead compounds. Modern synthetic strategies are increasingly focused on efficiency, sustainability, and the generation of complex molecular architectures. Techniques such as multicomponent reactions (MCRs) and click chemistry are proving invaluable in rapidly assembling libraries with varied substitution patterns tandfonline.comrsc.org. For instance, click chemistry has been employed for the efficient synthesis of novel 7-chloroquinoline (B30040) derivatives tandfonline.com. Furthermore, advancements in transition metal catalysis, photoredox chemistry, and C–H bond activation are enabling more direct and atom-economical routes to functionalized quinoline (B57606) scaffolds, including those bearing chlorine substituents mdpi.com. The development of green and sustainable synthetic approaches is also a significant trend, aiming to reduce environmental impact while increasing synthetic output tandfonline.comnih.gov.

Exploration of Untapped Biological Activities and Protein Targets

Beyond their established roles, chloro-quinolinols are being investigated for a wider range of biological activities and their interactions with specific protein targets.

Anticancer Agents: Several chloro-quinolinol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, specific compounds like Co7, a cobalt(II) complex with a chloro-quinolinol ligand, have shown remarkable cytotoxicity against HeLa cells, outperforming cisplatin (B142131) acs.org. Other derivatives have exhibited potent antiproliferative effects, suggesting their potential as novel anticancer agents nih.govmdpi.comekb.eg.

Antimicrobial and Antiviral Properties: Chloro-quinolinols continue to be a focus for combating infectious diseases. Derivatives have shown broad-spectrum antimicrobial activity against bacteria and fungi, with some exhibiting MIC values comparable to or better than reference drugs tandfonline.comekb.egontosight.aicyberleninka.ruresearchgate.net. The antiviral potential of quinoline scaffolds, including chlorinated derivatives, is also being explored against a range of viruses mdpi.comnih.gov.

Antimalarial Activity: Certain 7-chloroquinoline derivatives have displayed potent antimalarial activity, with IC50 values below 50 μM, highlighting their continued relevance in the fight against malaria tandfonline.com.

Neurological Applications: The metal-chelating properties of 8-hydroxyquinoline (B1678124) derivatives, including chlorinated variants, are being leveraged for neuroprotection and the treatment of neurodegenerative diseases by restoring metal homeostasis mdpi.comnih.gov.

Enzyme Inhibition: Research indicates that some chloro-quinolinols may act as inhibitors of key enzymes, such as PI3K, which plays a role in cell signaling and cancer progression nih.gov. Additionally, their potential to inhibit enzymes like Botulinum neurotoxin A (BoNT/A) is under investigation researchgate.net.

Development of Chloro-Quinolinol Based Chemical Probes for Biological Research

The inherent fluorescence and metal-chelating capabilities of chloro-quinolinols make them ideal candidates for developing chemical probes. Notably, 5-chloro-7-iodo-8-quinolinol has been utilized in conjunction with fluorescent probes like FluoZin-3 for the microscopic analysis of intracellular free zinc ions sigmaaldrich.com. This application exemplifies the broader trend of using 8-hydroxyquinoline derivatives as fluorescent chemosensors for biologically and environmentally relevant metal ions, such as Al³⁺ and Zn²⁺ mdpi.comscispace.comrroij.com. The ability to selectively bind and signal the presence of specific metal ions allows these compounds to serve as valuable tools for understanding cellular processes and environmental monitoring.

Applications in Materials Science Beyond Coordination Chemistry

The utility of chloro-quinolinols extends beyond their role in forming metal complexes, with emerging applications in advanced materials.

Organic Electronics: Derivatives of 8-hydroxyquinoline are employed as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their favorable electronic and photophysical properties mdpi.comscispace.comrroij.com.

Sensors: Beyond metal ion sensing, the photophysical properties of chloro-quinolinols can be exploited in the development of various sensor platforms.

Adsorbent Materials: A significant area of development involves the functionalization of nanomaterials, such as silica (B1680970) nanoparticles, with chloro-quinolinols. For example, silica nanoparticles modified with 5-chloro-8-quinolinol have demonstrated high efficiency in the removal and preconcentration of aluminum ions (Al³⁺) from water sources acs.orgacs.orgbu.edu.eg. These nanocomposites exhibit substantial adsorption capacities, with reported values of up to 95.06 mg/g for Al³⁺, and possess favorable surface area and pore characteristics acs.org.

Dyes and Pigments: Compounds like 6-chloro-4-quinolinol find application in the formulation of dyes and pigments, contributing to the textile and coatings industries chemimpex.com.

Methodological Advancements in Chloro-Quinolinol Research

Progress in the field of chloro-quinolinol research is significantly bolstered by advancements in synthetic and analytical methodologies.